1-((Tetrahydrofuran-2-yl)methyl)-3-(2,2,2-trifluoroethyl)urea
Description
1-((Tetrahydrofuran-2-yl)methyl)-3-(2,2,2-trifluoroethyl)urea is a urea derivative featuring two distinct substituents: a tetrahydrofuran-2-ylmethyl group and a 2,2,2-trifluoroethyl group. The urea core (NH₂–CO–NH₂) serves as a hydrogen-bonding motif, while the substituents influence its physicochemical properties. The tetrahydrofuran moiety, a cyclic ether, enhances solubility in polar solvents, whereas the trifluoroethyl group contributes lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c9-8(10,11)5-13-7(14)12-4-6-2-1-3-15-6/h6H,1-5H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUQGSQULKEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of tetrahydrofuran-2-ylmethylamine with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((Tetrahydrofuran-2-yl)methyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the urea moiety to amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)methyl)-3-(2,2,2-trifluoroethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structure and Substituent Effects
The target compound’s urea core is shared with sulfonylurea herbicides (e.g., triasulfuron and trifloxysulfuron) and pharmaceutical candidates (e.g., compounds). Key differences arise from substituents:
- Aliphatic vs. Aromatic Groups: Unlike sulfonylureas, which feature aromatic sulfonyl and heterocyclic groups (e.g., triazine in triasulfuron ), the target compound’s tetrahydrofuran and trifluoroethyl substituents are aliphatic.
- Fluorination: The trifluoroethyl group enhances metabolic stability compared to non-fluorinated alkyl chains, a trait exploited in pharmaceuticals .
Molecular Weight and Bioavailability
Key Observations
- Herbicides vs. Drug Candidates: Sulfonylureas (triasulfuron, trifloxysulfuron) rely on sulfonyl and heterocyclic groups for herbicidal activity , while the target compound’s aliphatic substituents suggest non-agrochemical uses, such as CNS-targeted drugs.
- Role of Fluorine : The trifluoroethyl group in both the target compound and trifloxysulfuron highlights fluorine’s role in enhancing stability and lipophilicity.
- Complexity in Pharmaceuticals : compounds demonstrate urea’s versatility in drug design, often paired with heterocycles for target specificity.
Research Implications
- Solubility and Stability : The tetrahydrofuran group may improve aqueous solubility compared to purely aromatic urea derivatives, while the trifluoroethyl group resists oxidative metabolism.
- Synthetic Challenges : Unlike sulfonylureas (synthesized via sulfonylation ), the target compound likely requires alkylation of urea with tetrahydrofuran and trifluoroethyl precursors.
Biological Activity
1-((Tetrahydrofuran-2-yl)methyl)-3-(2,2,2-trifluoroethyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of the tetrahydrofuran ring and trifluoroethyl group suggests interesting biological properties that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Tetrahydrofuran ring : A five-membered cyclic ether that contributes to the compound's lipophilicity and stability.
- Trifluoroethyl group : Enhances the compound's potency and selectivity due to the electronegative fluorine atoms.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key effects:
Antimicrobial Activity
Recent research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds were reported between 4–8 μg/mL against these pathogens .
Anticancer Properties
Compounds with urea moieties have been explored for their anticancer potential. A related study demonstrated that similar structures inhibited cell proliferation in breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM. The selectivity index was favorable compared to standard chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic window .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to target enzymes or receptors by stabilizing interactions through hydrogen bonds.
- Cellular Uptake : The lipophilic nature of the tetrahydrofuran ring may facilitate cellular membrane penetration, leading to enhanced bioavailability.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of trifluoromethyl-containing ureas against resistant bacterial strains. Compounds demonstrated significant antibacterial activity with MIC values comparable to traditional antibiotics .
- Antitumor Activity : In vivo studies involving mouse models showed that related compounds effectively reduced tumor size in xenograft models of breast cancer. The treatment led to increased apoptosis in cancer cells while sparing normal cells .
Data Summary Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₆H₁₀F₃N₁O₂ |
| Antimicrobial MIC Range | 4–8 μg/mL against Staphylococcus aureus |
| Anticancer IC50 (MDA-MB-231) | 0.87–12.91 μM |
| Selectivity Index | Favorable compared to 5-Fluorouracil |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
